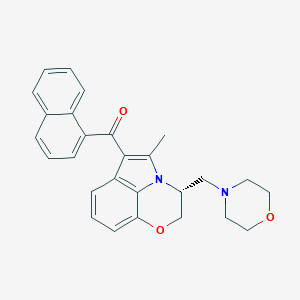

Win 55212-2

Description

Structure

3D Structure

Properties

IUPAC Name |

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVHOQAKMCMIIM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894849 | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131543-22-1 | |

| Record name | Win 55212-2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Win 55212-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIN 55212-2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-55212-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WIN 55,212-2 and the Activation of MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic cannabinoid agonist WIN 55,212-2 is a potent modulator of cellular signaling, exhibiting a wide range of effects from anti-inflammatory and analgesic to anti-proliferative actions in cancer cells. A significant portion of its biological activity is mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms by which WIN 55,212-2 activates the ERK, JNK, and p38 MAPK cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Cascades

WIN 55,212-2 primarily initiates its effects by binding to cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors, predominantly coupled to inhibitory G-proteins (Gi/o), triggers a cascade of intracellular events leading to the phosphorylation and activation of the MAPK family members: Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[1][2] These pathways are crucial regulators of diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.[2]

The Ras-Raf-MEK-ERK Pathway

The activation of the ERK pathway by WIN 55,212-2 is a well-documented phenomenon. In several cell types, this activation follows the canonical Ras-Raf-MEK-ERK cascade.[3] Upon CB1 receptor activation by WIN 55,212-2, the dissociation of the G-protein βγ subunits can stimulate small G-proteins like Ras.[1] This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and ultimately ERK1/2 (p44/p42).[3][4] In some cellular contexts, such as N1E-115 neuroblastoma cells, the activation of ERK is predominantly driven by the inhibition of the adenylate cyclase/protein kinase A (PKA) pathway.[1][5]

JNK and p38 MAPK Activation

WIN 55,212-2 also modulates the stress-activated protein kinase (SAPK) pathways involving JNK and p38 MAPK. Activation of these pathways is often associated with cellular responses to stress, inflammation, and apoptosis.[2][6] Studies have shown that WIN 55,212-2 can induce the phosphorylation of both JNK and p38 MAPK.[6][7] The precise upstream mechanisms can be cell-type specific and may involve G-protein βγ subunits, PI3K, and other cellular stress signals.[1] In some instances, the activation of p38 by cannabinoids has been linked to anti-inflammatory and neuroprotective effects.[8]

Quantitative Data on MAPK Activation by WIN 55,212-2

The following tables summarize quantitative data from various studies on the effects of WIN 55,212-2 on MAPK pathway components.

| Cell Line | Target | Agonist | Concentration | Effect | Reference |

| N1E-115 Neuroblastoma | ERK Phosphorylation | WIN 55,212-2 | 10 nM | EC50 for stimulation | [5] |

| Rat Cerebral Frontal Cortex | c-Raf-1 Phosphorylation | WIN 55,212-2 | 8 mg/kg | 42% increase | [3] |

| Rat Cerebral Frontal Cortex | MEK1/2 Phosphorylation | WIN 55,212-2 | 8 mg/kg | 63% increase | [3] |

| Rat Cerebral Frontal Cortex | ERK1 Phosphorylation | WIN 55,212-2 | 8 mg/kg | 24% increase | [3] |

| Rat Cerebral Frontal Cortex | ERK2 Phosphorylation | WIN 55,212-2 | 8 mg/kg | 28% increase | [3] |

| rCB1 HEK293 cells | ERK1/2 Activation | WIN 55,212-2 | 100 nM | ~200% of basal levels at 5 min | [9] |

| rCB2 HEK293 cells | ERK1/2 Activation | WIN 55,212-2 | 100 nM | ~140% of basal levels at 5-7.5 min | [9] |

| Cell Line | Target Protein | WIN 55,212-2 Concentration | Effect (Relative to Vehicle) | Reference |

| 12Z Endometriotic Epithelial | p-ATF2 | 1 µM - 50 µM | Significant reduction | [10] |

| 12Z Endometriotic Epithelial | p-Erk1/2 | 1 µM - 50 µM | Significant reduction | [10] |

| 12Z Endometriotic Epithelial | p-p38 | 1 µM - 50 µM | Significant reduction | [10] |

| 12Z Endometriotic Epithelial | p-JNK | 1 µM - 50 µM | Significant reduction | [10] |

| 12Z Endometriotic Epithelial | p-MSK1 | 1 µM - 50 µM | Significant reduction | [10] |

| 12Z Endometriotic Epithelial | p-HSP27 | 1 µM - 50 µM | Significant increase | [2] |

| 12Z Endometriotic Epithelial | p-p53 | 1 µM - 50 µM | Significant increase | [2] |

| 12Z Endometriotic Epithelial | p-MEK1 | 1 µM - 50 µM | Significant increase | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by WIN 55,212-2.

Caption: WIN 55,212-2 activation of the ERK signaling pathway.

Caption: WIN 55,212-2 activation of JNK and p38 MAPK pathways.

Experimental Protocols

This section outlines common methodologies for studying WIN 55,212-2-mediated MAPK activation.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized, including N1E-115 neuroblastoma cells, HEK293 cells stably expressing cannabinoid receptors (rCB1 or rCB2), human endometriotic epithelial cells (12Z), and various cancer cell lines.[2][5][9]

-

Agonist Preparation: WIN 55,212-2 mesylate is typically dissolved in a suitable solvent such as DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration. For in vivo studies, an emulsion-based solvent like Tocrisolve™ 100 may be used.[10]

-

Treatment Conditions: Cells are typically serum-starved for a period (e.g., 12-24 hours) before treatment to reduce basal MAPK activity. WIN 55,212-2 is then added at concentrations ranging from nanomolar to micromolar, and cells are incubated for various time points (e.g., 5 minutes to 24 hours) depending on the specific pathway and endpoint being investigated.[3][5][9]

Western Blotting for Phosphorylated Kinases

-

Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of MAPK members (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal loading, the membranes are often stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective kinases or a housekeeping protein like β-actin or GAPDH.

-

Quantification: Densitometry is used to quantify the intensity of the bands, and the levels of phosphorylated proteins are normalized to the total protein levels.

Multiplex Kinase Assay

-

Principle: This assay allows for the simultaneous measurement of multiple phosphorylated and total proteins in a single sample. It is often bead-based (e.g., Luminex technology).

-

Procedure: Cell lysates are prepared as for Western blotting. The lysate is then incubated with a mixture of antibody-coupled beads, where each bead type is specific for a different target protein (e.g., p-ERK, p-p38, etc.). A secondary detection antibody cocktail is added, followed by a fluorescent reporter (e.g., streptavidin-phycoerythrin). The beads are then analyzed on a specialized flow cytometer that identifies each bead type and quantifies the associated fluorescence, providing a measure of the amount of each target protein.[10]

Caption: General experimental workflow for studying MAPK activation.

Conclusion

WIN 55,212-2 is a versatile pharmacological tool that activates the ERK, JNK, and p38 MAPK signaling pathways through mechanisms that are often, but not exclusively, dependent on CB1 and CB2 receptors. The specific cellular context dictates the predominant pathway activated and the ultimate physiological outcome. This guide provides a foundational understanding of these signaling events, offering quantitative insights and methodological details to aid researchers and drug development professionals in their exploration of the therapeutic potential of cannabinoid signaling. A thorough understanding of these pathways is critical for the rational design of novel therapeutics targeting the endocannabinoid system.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 3. Acute, chronic and withdrawal effects of the cannabinoid receptor agonist WIN55212-2 on the sequential activation of MAPK/Raf-MEK-ERK signaling in the rat cerebral frontal cortex: short-term regulation by intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 5. A predominant role for inhibition of the adenylate cyclase/protein kinase A pathway in ERK activation by cannabinoid receptor 1 in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CB1/CB2 receptor agonist WIN-55,212-2 reduces viability of human Kaposi's sarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Cannabinoid Agonist this compound Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

WIN 55212-2 CB1 vs CB2 receptor binding affinity

An In-depth Technical Guide to the Receptor Binding Affinity of WIN 55,212-2 for Cannabinoid Receptors CB1 and CB2

Introduction

WIN 55,212-2 is a potent aminoalkylindole derivative that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Despite having a chemical structure distinct from classical cannabinoids like tetrahydrocannabinol (THC), it produces similar physiological effects. Its utility in research is significant, serving as a valuable pharmacological tool to investigate the endocannabinoid system. This document provides a detailed technical overview of the binding affinity of WIN 55,212-2 for CB1 and CB2 receptors, outlines common experimental protocols for its characterization, and visualizes the associated signaling pathways.

Data Presentation: Binding Affinity and Functional Activity

The binding affinity of WIN 55,212-2 is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Functional activity is often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). Data from various studies reveal that WIN 55,212-2 generally exhibits a slightly higher affinity for the CB2 receptor over the CB1 receptor, although it is considered a non-selective agonist.[2][3][4]

Table 1: Comparative Binding Affinities (Kᵢ) of WIN 55,212-2

| Receptor Subtype | Species/System | Kᵢ (nM) | Reference |

| CB1 | Human (cloned) | 62.3 | [5][6] |

| Human (HEK293 cells) | 9.4 | [7] | |

| Unknown Origin | 1.9 | [1][8] | |

| CB2 | Human (cloned) | 3.3 | [5][6] |

| Human (CHO cells) | 3.2 | [7] | |

| Human (HEK293 cells) | 1.3 | [8] | |

| Unknown Origin | 0.3 | [8] |

Table 2: Functional Activity (EC₅₀/IC₅₀) of WIN 55,212-2

| Receptor Subtype | Assay Type | Value (nM) | Species/System | Reference |

| CB1 | EC₅₀ (cAMP inhibition) | 37.0 | Human (recombinant, CHO cells) | [8] |

| CB2 | EC₅₀ (cAMP inhibition) | 1.5 | Rat | [8] |

| CB2 | IC₅₀ ([³H]WIN-55,212-2 displacement) | 2200 | Rat (spleen membrane) | [8] |

Experimental Protocols

The determination of binding affinity for cannabinoid ligands like WIN 55,212-2 predominantly relies on in vitro radioligand competition binding assays.

Radioligand Competition Binding Assay

This method measures the ability of a test compound (unlabeled WIN 55,212-2) to displace a radiolabeled ligand from the target receptor.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes isolated from cell lines (e.g., CHO, HEK293) stably expressing the human CB1 or CB2 receptor.[7][9]

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, commonly [³H]CP-55,940 or [³H]WIN-55,212-2.[10]

-

Test Compound: Unlabeled WIN 55,212-2.

-

Binding Buffer: Typically 50 mM Tris-HCl or HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[10][11]

-

Wash Buffer: 50 mM Tris-HCl or HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[10][11]

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled ligand, such as WIN 55,212-2, to saturate all receptors.[7][9][11]

-

Equipment: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[10]

2. Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor-expressing cell membranes (e.g., 10 µg protein/well), a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the unlabeled test compound (WIN 55,212-2).

-

Controls: Prepare wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + excess unlabeled ligand).

-

Incubation: Bring the final volume of each well to 200 µL with binding buffer and incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[7][9][10]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[10]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation.

Figure 1. Workflow for a radioligand competition binding assay.

Signaling Pathways

Both CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o.[12] Activation by an agonist like WIN 55,212-2 initiates a cascade of intracellular events.

CB1 Receptor Signaling

Primarily expressed in the central nervous system, CB1 receptor activation modulates neurotransmitter release and neuronal activity.

-

Canonical Pathway: The primary signaling mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[13]

-

Ion Channel Modulation: The Gβγ subunits released upon G-protein activation can directly modulate ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[13][14]

-

MAPK Pathway: CB1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, influencing gene expression and cell survival.[13][15]

-

IP₃ Pathway: In some cellular contexts, WIN 55,212-2 can activate a pathway leading to the generation of inositol (B14025) triphosphate (IP₃) and subsequent release of calcium from intracellular stores.[16][17]

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 7. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 8. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 16. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Functions of WIN 55,212-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 55,212-2, a potent synthetic aminoalkylindole and full agonist of the cannabinoid receptors CB1 and CB2, has been extensively studied for its diverse pharmacological effects in vivo. This technical guide provides a comprehensive overview of the core functions of WIN 55,212-2, focusing on its mechanisms of action, and its effects on various physiological and pathological processes. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biological activities.

Introduction

WIN 55,212-2 is a powerful research tool used to investigate the endocannabinoid system and its therapeutic potential. With a chemical structure distinct from classical cannabinoids like THC, it exhibits high affinity for both CB1 (Ki = 1.9 nM) and CB2 receptors, acting as a full agonist.[1] Its in vivo effects are widespread, impacting the central and peripheral nervous systems, the immune system, and various organs. This guide will delve into the primary in vivo functions of WIN 55,212-2, including its roles in analgesia, neurogenesis, anti-inflammatory processes, and its influence on synaptic plasticity and gastrointestinal motility.

Core Mechanisms of Action

The in vivo functions of WIN 55,212-2 are primarily mediated through its interaction with cannabinoid receptors and other molecular targets.

-

Cannabinoid Receptor Agonism: As a potent agonist at both CB1 and CB2 receptors, WIN 55,212-2 modulates a variety of signaling cascades.[1] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are mainly found on immune cells and in peripheral tissues.[2]

-

TRPV1 Channel Modulation: WIN 55,212-2 can inhibit the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. This inhibition is mediated through a calcium-dependent calcineurin pathway, leading to the dephosphorylation and desensitization of TRPV1.[1][3]

-

MAPK/Akt Signaling Pathway: In various cell types, WIN 55,212-2 has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[2]

In Vivo Functions of WIN 55,212-2

Analgesia and Antinociception

WIN 55,212-2 exhibits potent analgesic properties in various animal models of pain, including neuropathic and inflammatory pain.

Quantitative Data: Analgesic Effects of WIN 55,212-2

| Animal Model | Pain Type | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Rat | Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 1 - 4 mg/kg | Attenuation of thermal hyperalgesia and mechanical allodynia | [4] |

| Rat | Inflammatory Pain (Formalin Test) | Local injection | 25 µM | Inhibition of the second phase of nocifensive behavior | [3] |

| Rat | Nociceptive Pain (Capsaicin-induced) | Intraplantar (i.p.l.) | Peripherally selective dose | Reversal of thermal hyperalgesia | [3] |

| Rat | Spinal Cord Injury | Subcutaneous (s.c.) | 1 and 3 mg/kg | Dose-dependent increase in withdrawal thresholds | [5] |

| Mouse | Visceral Pain (Colorectal Distension) | Intravenous (i.v.) | 100 nmol/kg | Inhibition of pain-related responses | [6] |

Experimental Protocol: Formalin-Induced Inflammatory Pain in Rats

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: A peripherally selective dose of WIN 55,212-2 (e.g., 25 µM in a suitable vehicle) or vehicle is injected locally into the vibrissal pad.

-

Induction of Pain: 15 minutes after drug administration, a 5% formalin solution is injected into the same vibrissal pad.

-

Behavioral Observation: Nocifensive behaviors (e.g., face rubbing) are observed and quantified during the second phase of the formalin response (typically 15-60 minutes post-formalin injection).

-

Data Analysis: The duration or frequency of nocifensive behaviors in the WIN 55,212-2-treated group is compared to the vehicle-treated control group.[3]

Signaling Pathway: WIN 55,212-2-Mediated Analgesia via TRPV1 Desensitization

Caption: WIN 55,212-2 induces analgesia by promoting calcineurin-mediated dephosphorylation and subsequent desensitization of the TRPV1 channel.

Neurogenesis and Neuroprotection

WIN 55,212-2 has been shown to influence neurogenesis, particularly in the aging brain, and may offer neuroprotective effects in certain pathological conditions.

Quantitative Data: Neurogenic Effects of WIN 55,212-2

| Animal Model | Condition | Administration Route | Dose | Duration | Observed Effect | Reference |

| Aged Rats (23-month-old) | Normal Aging | Subcutaneous (s.c.) infusion | 2 mg/kg/day | 28 days | Significant increase in doublecortin-immunoreactive cells in the dentate gyrus | [7][8] |

| Young Rats | Normal | Subcutaneous (s.c.) infusion | 2 mg/kg/day | 28 days | Partial restoration of neurogenesis in the hippocampus | [7][8] |

Experimental Protocol: Assessment of Neurogenesis in Aged Rats

-

Animal Model: Aged (e.g., 23-month-old) and young (e.g., 3-month-old) male F-344 rats are used.

-

Drug Administration: WIN 55,212-2 (2 mg/kg/day) or vehicle is chronically infused for 28 days using subcutaneous osmotic minipumps.

-

Cell Proliferation Labeling: To label newly synthesized DNA in proliferating cells, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is administered via intraperitoneal injection (e.g., 50 mg/kg) on specific days of the treatment period.[8][9]

-

Tissue Processing: At the end of the treatment period, rats are euthanized, and their brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained for markers of immature neurons (e.g., doublecortin) and for BrdU to identify newly generated cells that have differentiated into neurons.

-

Microscopy and Quantification: The number of doublecortin-positive and BrdU-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods.

-

Data Analysis: The number of new neurons in the WIN 55,212-2-treated aged rats is compared to that in vehicle-treated aged rats and young control rats.[7][8]

Anti-Endometriotic Effects

In animal models of endometriosis, WIN 55,212-2 has demonstrated the ability to reduce lesion size and associated symptoms by targeting proliferation, angiogenesis, and apoptosis.

Quantitative Data: Anti-Endometriotic Effects of WIN 55,212-2

| Animal Model | Treatment | Dose | Duration | Observed Effect | Reference |

| Mouse Model of Endometriosis | WIN 55,212-2 | 1 mg/kg i.p. | 14 doses over 28 days | Significant reduction in lesion proliferation and vascularization; increased apoptosis in lesions | [2][10] |

| Nude Mice with Human Endometriotic Implants | WIN 55,212-2 | Not specified | Not specified | Significantly reduced lesion volume | [2] |

Experimental Workflow: Murine Model of Endometriosis

Caption: Experimental workflow for inducing and treating endometriosis in a syngeneic mouse model to evaluate the effects of WIN 55,212-2.

Signaling Pathway: Anti-Endometriotic Action of WIN 55,212-2

Caption: WIN 55,212-2 inhibits endometriotic lesion growth by modulating MAPK/Akt signaling, leading to decreased proliferation and angiogenesis, and increased apoptosis.

Modulation of Synaptic Plasticity

WIN 55,212-2 can influence synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Quantitative Data: Effects on Synaptic Plasticity

| Animal Model | Brain Region | Administration Route | Dose | Observed Effect | Reference |

| Rat | Dentate Gyrus | Intracerebral infusion | 10 µg/µL (0.5 µL) | Increased fEPSP slopes following high-frequency stimulation (enhanced LTP) | [11] |

| Rat | Prefrontal Cortex | Intraperitoneal (i.p.) | 0.1 and 1 mg/kg | Increased dialysate glutamate (B1630785) levels | [12][13] |

Experimental Protocol: In Vivo Electrophysiology in the Dentate Gyrus

-

Animal Model: Anesthetized adult male rats are used.

-

Surgical Preparation: Rats are placed in a stereotaxic frame, and electrodes are implanted in the perforant path for stimulation and the dentate gyrus for recording.

-

Drug Administration: WIN 55,212-2 (10 µg/µL in a 0.5 µL volume) or vehicle is unilaterally infused into the dorsal hippocampus.

-

Electrophysiological Recordings: Baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes are recorded in response to perforant path stimulation. Paired-pulse facilitation is also assessed.

-

LTP Induction: High-frequency stimulation is delivered to the perforant path to induce LTP.

-

Post-HFS Recordings: fEPSPs and population spikes are recorded for an extended period following high-frequency stimulation to assess the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after high-frequency stimulation compared to baseline.[11]

Regulation of Gastrointestinal Motility

WIN 55,212-2 has been shown to inhibit gastrointestinal motility, primarily through the activation of CB1 receptors in the enteric nervous system.

Quantitative Data: Effects on Gastrointestinal Motility

| Animal Model | Assay | Administration Route | Effective Dose | Observed Effect | Reference |

| Mouse | Colonic Propulsion | Intraperitoneal (i.p.) | 0.1 - 3 mg/kg | Dose-dependent inhibition of colonic propulsion | [2] |

| Rat | Upper Gastrointestinal Transit | Intraperitoneal (i.p.) | 1 mg/kg | Decreased upper gastrointestinal transit | [7] |

Summary and Future Directions

WIN 55,212-2 is a multifaceted pharmacological agent with a broad spectrum of in vivo activities. Its ability to modulate pain, inflammation, neurogenesis, and other physiological processes underscores the therapeutic potential of targeting the endocannabinoid system. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers designing and interpreting studies involving this potent cannabinoid agonist.

Future research should continue to explore the intricate signaling pathways modulated by WIN 55,212-2 to identify more specific therapeutic targets. Furthermore, investigations into its long-term effects and potential for tolerance or off-target effects are crucial for its translation into clinical applications. The development of more selective agonists for CB1 and CB2 receptors will also be instrumental in dissecting the specific contributions of each receptor subtype to the diverse in vivo functions of cannabinoids.

References

- 1. pnas.org [pnas.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid agonist WIN-55,212-2 partially restores neurogenesis in the aged rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Influence of intracerebroventricular or intraperitoneal administration of cannabinoid receptor agonist (WIN 55,212-2) and inverse agonist (AM 251) on the regulation of food intake and hypothalamic serotonin levels | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of WIN 55,212-2 on Cellular Apoptosis: A Technical Guide

Abstract

WIN 55,212-2, a potent synthetic agonist of the cannabinoid receptors CB1 and CB2, has garnered significant attention for its diverse effects on cellular processes, most notably apoptosis or programmed cell death. This technical guide provides an in-depth examination of the molecular mechanisms through which WIN 55,212-2 modulates apoptotic signaling. The compound exhibits a dual, context-dependent role; it is a robust inducer of apoptosis in a wide array of cancer cell lines, while in other contexts, such as neuronal tissues under hypoxic-ischemic stress, it can exert protective, anti-apoptotic effects. This document details the intricate signaling pathways involved, including the MAPK/Akt and ERK pathways, regulation of the Bcl-2 family of proteins, caspase activation, and the generation of reactive oxygen species (ROS). Furthermore, it presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing its apoptotic effects, and visual diagrams of the core signaling cascades to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

WIN 55,212-2 is a synthetic aminoalkylindole that acts as a full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] Initially developed for its analgesic properties, its potent biological activities have made it a critical tool in cannabinoid research. A significant area of this research focuses on its influence over cell survival and death. Apoptosis is a critical, highly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.

The ability of WIN 55,212-2 to induce apoptosis in tumor cells suggests its potential as an antineoplastic agent.[2][3][4] Conversely, its capacity to inhibit apoptosis in neurons points to a potential therapeutic role in neurodegenerative diseases.[5][6] Understanding the precise molecular pathways that WIN 55,212-2 activates or inhibits to produce these divergent outcomes is paramount for its therapeutic development. This guide synthesizes current research to provide a detailed overview of these mechanisms.

Pro-Apoptotic Effects of WIN 55,212-2 in Cancer Cells

WIN 55,212-2 has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner across numerous cancer cell lines, including lung, testicular, prostate, glioma, colon, pancreatic, and gastric cancers.[1][3][4][7][8][9] The underlying mechanisms are multifaceted, often involving the activation of cannabinoid receptors and the modulation of several key intracellular signaling pathways.

Signaling Pathways in Pro-Apoptotic Action

The pro-apoptotic activity of WIN 55,212-2 is not mediated by a single pathway but rather by a network of interconnected signaling events.

In many cell types, the effects of WIN 55,212-2 are initiated by its binding to CB1 and/or CB2 receptors.[10] In prostate cancer cells, the apoptotic effects of WIN 55,212-2 were reversed by pre-treatment with a CB2 antagonist, indicating a CB2-dependent mechanism.[7] Similarly, in cytotrophoblast cells, its apoptotic induction was prevented by a CB1 antagonist.[11] Receptor activation leads to the modulation of downstream effectors that converge on the apoptotic machinery.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades are central regulators of cell survival and apoptosis. WIN 55,212-2 has been shown to modulate these pathways to promote cell death.

-

PI3K/Akt Pathway Inhibition: In glioma and endometriotic cells, WIN 55,212-2 down-regulates the pro-survival PI3K/Akt pathway.[10][12] This inhibition prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad.[12]

-

MAPK Pathway Activation: Conversely, WIN 55,212-2 often activates stress-related MAPK pathways, such as JNK and p38.[13][14] Activation of these kinases can lead to the transcription of pro-apoptotic genes and the post-translational modification of Bcl-2 family proteins. In some contexts, it also downregulates the pro-survival Erk signaling pathway.[12]

A common mechanism for WIN 55,212-2-induced apoptosis is the activation of the intrinsic pathway, which is centered on the mitochondria.

-

Regulation of Bcl-2 Family Proteins: WIN 55,212-2 alters the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. It has been observed to decrease the expression of Bcl-2 in pancreatic β-cells and up-regulate Bax in hepatoma cells.[8][13] In glioma cells, it leads to the dephosphorylation of the pro-apoptotic protein Bad, thereby activating it.[12]

-

Mitochondrial Dysfunction: The shift in the Bcl-2 family protein ratio leads to a loss of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTP).[4][11][12]

-

Caspase Activation: This mitochondrial disruption results in the release of cytochrome c into the cytosol.[4] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of executioner caspases like caspase-3 and -7.[9][11] Activation of caspase-3 is a hallmark of apoptosis and has been widely observed following WIN 55,212-2 treatment.[9][10][14]

In human glioma cells, WIN 55,212-2 has been shown to induce apoptosis by triggering the production of ROS.[4] The accumulation of ROS can cause significant cellular damage, including DNA damage, and can also lead to the opening of the MPTP, thereby linking ROS generation to the intrinsic apoptotic pathway. This ROS-dependent mechanism can also cause dysfunction of the VEGF-AKT/FAK signaling axis, further promoting cell death.[4]

-

PPARγ: In hepatoma HepG2 cells, WIN 55,212-2-induced apoptosis is associated with a marked increase in the level of the transcription factor PPARγ.[13]

-

Sp Transcription Factors: In colon cancer cells, WIN 55,212-2 can downregulate specificity protein (Sp) transcription factors, which in turn reduces the expression of Sp-regulated survival genes like survivin and cyclin D1.[3]

Anti-Apoptotic and Neuroprotective Effects

In contrast to its effects on cancer cells, WIN 55,212-2 can exhibit protective, anti-apoptotic properties, particularly in the central nervous system. In a fetal lamb model of perinatal hypoxia-ischemia, administration of WIN 55,212-2 reduced apoptotic cell death.[5] This neuroprotective effect was attributed to the maintenance of mitochondrial integrity and functionality. Similarly, in astrocytes, WIN 55,212-2 protected against ceramide-induced apoptosis via CB1 receptor activation and subsequent stimulation of the PI3K/Akt and ERK survival pathways.[6] This highlights the critical role of cellular context in determining the ultimate biological outcome of WIN 55,212-2 treatment.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of WIN 55,212-2.

Table 1: Dose-Dependent Effects of WIN 55,212-2 on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | % Viability Reduction / % Dead Cells | Citation |

| A549 | Lung Cancer | 5 | ~15% dead cells | [15] |

| 10 | ~25% dead cells | [15] | ||

| 20 | ~40% dead cells | [15] | ||

| HoTu-10 | Testicular Cancer | 5 | ~15% dead cells | [15] |

| 10 | ~25% dead cells | [15] | ||

| 20 | ~35% dead cells | [15] | ||

| U251 | Glioma | 10 | ~54% viability reduction | [4] |

| 40 | ~85% viability reduction | [4] | ||

| LNCaP | Prostate Cancer | 10 | ~50% viability reduction (at 48h) | [16] |

| 12Z | Endometriosis | 10 | Significant reduction | [10] |

| 30 | Significant reduction | [10] | ||

| 50 | Significant reduction | [10] |

Table 2: Dose-Dependent Induction of Apoptosis by WIN 55,212-2

| Cell Line | Cancer Type | Concentration (µM) | % Apoptotic Cells | Method | Citation |

| LNCaP | Prostate Cancer | 7.5 | 18.3% | Flow Cytometry (dUTP) | [16][17] |

| 10 | 25.6% | Flow Cytometry (dUTP) | [16][17] | ||

| 12Z | Endometriosis | 10 | Significant increase | Caspase 3/7 Activity | [10] |

| 30 | Significant increase | Caspase 3/7 Activity | [10] | ||

| 50 | Significant increase | Caspase 3/7 Activity | [10] | ||

| SW480 | Colon Cancer | 7.5 | Significant increase | Annexin V | [3] |

Table 3: Effects of WIN 55,212-2 on Key Apoptotic Protein Expression

| Cell Line | Protein | Effect | Citation |

| βTC6 | Bcl-2 | Dose-dependent decrease | [8] |

| Cleaved Caspase-3 | Dose-dependent increase | [8] | |

| HepG2 | Bax, Bcl-Xs | Upregulation | [13] |

| Bcl-2, Survivin | Downregulation | [13] | |

| C6 Glioma | Phosphorylated Bad | Decrease | [12] |

| KS-IMM | Cleaved Caspase-3, -6 | Activation | [14] |

| Gastric Xenograft | Cleaved Caspase-3 | Significant increase | [9] |

| U251 Glioma | Cytochrome C | Release into cytosol | [4] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of WIN 55,212-2 on apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, PC3, U251) in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein analysis) and culture in recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[1][10]

-

Compound Preparation: Prepare a stock solution of WIN 55,212-2 (e.g., 10 mM) in a suitable solvent like DMSO or an emulsion-based solvent such as Tocrisolve™ 100.[10][16]

-

Treatment: Once cells reach 50-70% confluency, replace the medium with fresh medium containing the desired final concentrations of WIN 55,212-2 (e.g., 1-50 µM) and a vehicle control (e.g., 0.1% DMSO).[16]

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with analysis.[16][18]

Cell Viability Assay (MTS/WST-1)

-

Seed cells in a 96-well plate and treat as described in 5.1.

-

At the end of the incubation period, add MTS or WST-1 reagent to each well according to the manufacturer's instructions (e.g., Promega, Roche).[7][8]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V Staining

-

Culture and treat cells in 6-well plates.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes in the dark at room temperature.[3][4]

-

Analyze the stained cells immediately using a flow cytometer or fluorescence microscope. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Fragmentation (Ladder) Assay

-

Treat cells with WIN 55,212-2 (e.g., 20 µM) for 48 hours.[1]

-

Harvest cells and extract genomic DNA using a suitable DNA extraction kit.

-

Quantify the extracted DNA.

-

Load equal amounts of DNA (e.g., 1-6 µg) onto a 1.5-2% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide).[1]

-

Run the gel electrophoresis until the dye front has migrated sufficiently.

-

Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of ~180 base pairs indicates apoptosis.[1]

Western Blot Analysis

-

After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Akt, p-Akt) overnight at 4°C.[8][12][14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

WIN 55,212-2 exerts powerful and complex effects on cellular apoptosis. In the context of oncology, it acts as a potent pro-apoptotic agent across a wide range of cancer types by engaging cannabinoid receptors and modulating critical intracellular signaling pathways, including the PI3K/Akt and MAPK cascades, leading to the activation of the intrinsic mitochondrial death pathway. This suggests a significant therapeutic potential for WIN 55,212-2 and related compounds in cancer treatment. However, its anti-apoptotic and neuroprotective effects in other biological systems, such as the brain following ischemic injury, underscore the profound context-dependency of its actions. A thorough understanding of these divergent signaling outcomes is crucial for the continued development of cannabinoid-based therapeutics, allowing for the strategic targeting of specific cell types and disease states. Future research should continue to elucidate the factors that dictate this cellular switch between survival and death.

References

- 1. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cannabinoid WIN 55,212-2 Inhibits Human Glioma Cell Growth by Triggering ROS-Mediated Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cannabinoid WIN 55212-2 Mitigates Apoptosis and Mitochondrial Dysfunction After Hypoxia Ischemia (2012) | Daniel Alonso-Alconada | 20 Citations [scispace.com]

- 6. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid WIN 55,212-2 induces cell cycle arrest and apoptosis, and inhibits proliferation, migration, invasion, and tumor growth in prostate cancer in a cannabinoid-receptor 2 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoids Regulate Bcl-2 and Cyclin D2 Expression in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Frontiers | Synthetic Cannabinoid Agonist this compound Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 11. The synthetic cannabinoid WIN-55,212 induced-apoptosis in cytotrophoblasts cells by a mechanism dependent on CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabinoids down-regulate PI3K/Akt and Erk signalling pathways and activate proapoptotic function of Bad protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis induced in HepG2 cells by the synthetic cannabinoid WIN: involvement of the transcription factor PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The CB1/CB2 receptor agonist WIN-55,212-2 reduces viability of human Kaposi's sarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

WIN 55,212-2 as a Research Tool for Neuropathic Pain: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. The endocannabinoid system has emerged as a promising target for novel analgesics. WIN 55,212-2, a potent, synthetic, aminoalkylindole agonist of cannabinoid receptors CB1 and CB2, is a widely utilized research tool for investigating the mechanisms of cannabinoid-mediated analgesia.[1][2][3] This technical guide provides an in-depth overview of WIN 55,212-2, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its use in preclinical models of neuropathic pain. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams to facilitate experimental design and interpretation.

Introduction to WIN 55,212-2

WIN 55,212-2 is a synthetic cannabinoid that produces effects similar to tetrahydrocannabinol (THC) but possesses a distinct chemical structure.[2][3] It is a high-affinity, non-selective full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][4] While its antinociceptive effects in neuropathic pain are primarily mediated by CB1 receptors located in the central and peripheral nervous systems, activation of CB2 receptors, particularly on immune and glial cells, also contributes to its analgesic and anti-inflammatory properties.[1][5][6] Its utility as a research tool is underscored by its consistent efficacy in alleviating mechanical allodynia and thermal hyperalgesia across various animal models of neuropathic pain.[1][7]

Mechanism of Action in Neuropathic Pain

The analgesic effects of WIN 55,212-2 are multifactorial, involving actions at both central and peripheral sites to dampen nociceptive signaling.

-

Cannabinoid Receptor (CB1/CB2) Agonism: As a potent agonist, WIN 55,212-2 binds to and activates CB1 and CB2 receptors.[1] CB1 receptors are abundant in brain regions associated with pain processing, the spinal cord, and on the terminals of sensory neurons.[5] Their activation generally leads to the inhibition of excitatory neurotransmitter release. CB2 receptors are primarily expressed on immune cells, and their activation is linked to the suppression of inflammatory responses that contribute to neuropathic pain states.[6][8]

-

Modulation of Ion Channels (TRPV1): Beyond direct CB receptor agonism, WIN 55,212-2 can inhibit the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in thermal hyperalgesia and neuropathic pain.[9] This inhibition is not dependent on G-protein coupled cannabinoid receptors but occurs via a calcium-dependent activation of the phosphatase calcineurin, which dephosphorylates and thus desensitizes the TRPV1 channel.[9]

-

Inhibition of Pro-inflammatory Mediators: In models of neuropathic pain, repeated treatment with WIN 55,212-2 has been shown to abolish the injury-induced increase of pronociceptive and inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[1]

-

Modulation of Glial Cell Activation: Neuropathic pain is associated with the activation of spinal glial cells (microglia and astrocytes), which release proinflammatory cytokines and contribute to central sensitization.[10] WIN 55,212-2 treatment can prevent this glial activation, thereby reducing the production of cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[10]

Signaling Pathways

The activation of cannabinoid receptors by WIN 55,212-2 initiates several intracellular signaling cascades that culminate in reduced neuronal excitability and inflammation.

Quantitative Data Summary

The affinity of WIN 55,212-2 for cannabinoid receptors and its effective doses in preclinical models are critical parameters for experimental design.

Table 1: Receptor Binding Affinity of WIN 55,212-2

| Receptor | Species | Ligand Type | Affinity Constant (Ki / KD) | Reference(s) |

| CB1 | Human | Agonist | Ki: 62.3 nM | [11] |

| Human | Agonist | KD: 9.4 nM | [12] | |

| CB2 | Human | Agonist | Ki: 3.3 nM | [11] |

| Human | Agonist | KD: 3.2 nM | [12] |

Note: Affinity values can vary based on experimental conditions, such as tissue preparation and radioligand used.

Table 2: Efficacy of WIN 55,212-2 in Preclinical Models of Neuropathic Pain

| Neuropathic Pain Model | Species | Route of Admin. | Effective Dose Range | Observed Analgesic Effect | Reference(s) |

| Spinal Cord Injury (Compression) | Rat | s.c. | 1 - 3 mg/kg | Dose-dependent increase in mechanical withdrawal thresholds | [5] |

| Chemotherapy-Induced (Paclitaxel) | Rat | i.p. | 1 mg/kg | Significant reduction in thermal hyperalgesia & tactile allodynia | [10][13] |

| Chemotherapy-Induced (Vincristine) | Rat | i.p. | 2.5 mg/kg | Suppression of mechanical hypersensitivity | [14] |

| Chemotherapy-Induced (5-Fluorouracil) | Rat | i.p. / i.pl. | 1 mg/kg (i.p.); 50-100 µg (i.pl.) | Alleviation of mechanical allodynia | [15] |

| Chronic Constriction Injury (CCI) | Rat | s.c. | 0.1 mg/kg (repeated) | Reversal of mechanical hyperalgesia | [1] |

| Diabetic Neuropathy (STZ) | Rat | i.t. | 1 - 100 µg | Dose-dependent antinociceptive effect in hot plate test | [16] |

| Nerve Injury (Perineural) | Rat | Perineural | 1.4 - 2.8 µg/µl/h (infusion) | Partial reversal of mechanical and cold hypersensitivity | [6] |

Abbreviations: s.c. (subcutaneous), i.p. (intraperitoneal), i.pl. (intraplantar), i.t. (intrathecal), STZ (streptozotocin).

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for using WIN 55,212-2 in a preclinical neuropathic pain study.

Protocol 1: Paclitaxel-Induced Neuropathic Pain Model and Behavioral Testing

-

Animal Model Induction:

-

Use adult male Wistar or Sprague-Dawley rats (200-250g).[15][17]

-

Administer paclitaxel (B517696) at a dose of 1 mg/kg (i.p.) on four alternate days (e.g., days 1, 3, 5, 7) to induce peripheral neuropathy.[10] A control group should receive vehicle injections.

-

Monitor animals for signs of distress and weight loss.

-

-

Drug Administration:

-

Prepare WIN 55,212-2 solution. For systemic administration, dissolve in a vehicle such as Tocrisolve or a mixture of ethanol, Emulphor, and saline.

-

Administer WIN 55,212-2 (e.g., 1 mg/kg, i.p.) or vehicle. For preventative studies, co-administer with paclitaxel.[10] For reversal studies, administer after the development of neuropathy (e.g., day 14).

-

-

Behavioral Assay (Mechanical Allodynia):

-

Use the von Frey filament test to measure the paw withdrawal threshold.

-

Habituate the animal in a testing chamber with a mesh floor for at least 15-20 minutes before testing.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The threshold is determined as the lowest force that elicits a brisk paw withdrawal. Use the up-down method for efficient threshold determination.

-

Testing should be performed at baseline and at specified time points post-drug administration (e.g., 30, 60, 90, 120 minutes).[5]

-

Protocol 2: Electrophysiological Recording of Nociceptive Neurons

-

Cell Culture:

-

Culture trigeminal (TG) or dorsal root ganglia (DRG) neurons from rats.

-

Grow neurons in the presence of nerve growth factor (NGF) for 24-48 hours to promote maturation and expression of relevant channels.[9]

-

-

Whole-Cell Patch-Clamp:

-

Perform whole-cell patch-clamp recordings from the somata of cultured neurons.

-

Maintain a holding potential of -60 mV.[9]

-

Establish a stable baseline recording.

-

-

Experimental Procedure:

-

Pre-treat the neuron with WIN 55,212-2 (e.g., 25 µM) or vehicle for a defined period (e.g., 3 minutes), followed by a washout period (e.g., 2 minutes).[9]

-

Apply capsaicin (B1668287) (e.g., 0.5 µM for 40 seconds) to evoke an inward current (ICAP) through TRPV1 channels.[9]

-

Record the amplitude and kinetics of ICAP. A reduction in current amplitude or a slowing of activation kinetics in the WIN 55,212-2 treated group compared to the vehicle group indicates inhibition of TRPV1 function.[9]

-

Conclusion and Future Directions

WIN 55,212-2 remains an invaluable pharmacological tool for elucidating the role of the cannabinoid system in neuropathic pain. Its ability to potently engage both CB1 and CB2 receptors, as well as modulate other key targets like TRPV1, allows for the comprehensive study of cannabinoid-mediated analgesia. Data gathered from experiments utilizing WIN 55,212-2 have consistently demonstrated that cannabinoid receptor agonists can effectively suppress nociceptive signaling at multiple levels, from peripheral nerve terminals to central processing in the spinal cord.

Future research should continue to leverage WIN 55,212-2 in conjunction with selective antagonists and genetic knockout models to further dissect the relative contributions of CB1, CB2, and other non-cannabinoid receptors to its overall analgesic profile. Such studies will be instrumental in guiding the development of next-generation therapeutics for neuropathic pain that maximize efficacy while minimizing the undesirable psychoactive effects associated with global CB1 receptor activation.

References

- 1. Repeated treatment with the synthetic cannabinoid WIN 55,212-2 reduces both hyperalgesia and production of pronociceptive mediators in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 3. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Continuous infusion of the cannabinoid WIN 55,212–2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 11. WIN 55,212-2 MESYLATE CAS#: 131543-23-2 [amp.chemicalbook.com]

- 12. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. The effect of spinally administered WIN 55,212-2, a cannabinoid agonist, on thermal pain sensitivity in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

WIN 55,212-2 and Its Role in Neuroinflammation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. The endocannabinoid system has emerged as a significant target for therapeutic intervention due to its role in modulating these inflammatory processes. WIN 55,212-2, a potent synthetic cannabinoid receptor agonist, has demonstrated significant anti-inflammatory and neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the mechanism of action of WIN 55,212-2, its effects on key signaling pathways involved in neuroinflammation, a summary of quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action

WIN 55,212-2 is an aminoalkylindole derivative that functions as a potent, non-selective full agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher affinity for the CB2 receptor.[1][2] Its chemical structure is entirely different from classical cannabinoids like tetrahydrocannabinol (THC).[3] The CB1 receptors are predominantly expressed in the central nervous system (CNS) on neurons, while CB2 receptors are found mainly on immune cells, including microglia, the resident immune cells of the CNS.[4][5]

The anti-inflammatory effects of WIN 55,212-2 are largely mediated by its action on these receptors, which are G-protein coupled receptors (GPCRs).[4] Activation of CB1 and CB2 receptors by WIN 55,212-2 typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).[4][6] A primary mechanism of its anti-inflammatory action is the prevention of microglial activation, thereby reducing the production and release of pro-inflammatory cytokines and other neurotoxic molecules.[3][7]

Beyond the cannabinoid receptors, WIN 55,212-2 also acts as an agonist of the peroxisome proliferator-activated receptors (PPARα and PPARγ), which are nuclear receptors that play a crucial role in the regulation of inflammation.[3][8] This dual action on both cannabinoid and PPAR pathways may contribute to its robust anti-neuroinflammatory profile.[8]

Key Signaling Pathways Modulated by WIN 55,212-2

WIN 55,212-2 modulates several key intracellular signaling pathways to exert its anti-inflammatory effects. These pathways are critical in controlling glial activation and the production of inflammatory mediators.

Cannabinoid Receptor Signaling

Upon binding to CB1/CB2 receptors, WIN 55,212-2 initiates a signaling cascade through the associated Gi/o proteins. This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Concurrently, it activates MAPK pathways, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[6][9] The activation of these pathways can have varied downstream effects, but in the context of neuroinflammation, they often lead to the suppression of pro-inflammatory gene expression.[7][9]

Caption: Canonical CB1/CB2 receptor signaling pathway activated by WIN 55,212-2.

Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or amyloid-beta (Aβ), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS.[8][10] Studies have shown that WIN 55,212-2 can prevent the activation of NF-κB.[8][10] It achieves this by inhibiting the phosphorylation of IKKβ, which in turn prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] This blockade of NF-κB activation is a central mechanism for the immunosuppressive effects of WIN 55,212-2.[8][11]

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway by WIN 55,212-2.

Quantitative Data Summary

The effects of WIN 55,212-2 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of WIN 55,212-2 on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | WIN 55,212-2 Conc. | Effect | Outcome | Reference |

| Primary Rat Astrocytes | Amyloid-β (10 µM) | 10 µM | Prevents Aβ-induced increase in IL-1β | IL-1β levels reduced from ~480 pg/ml to baseline (~100 pg/ml) | [8] |

| Primary Rat Astrocytes | Amyloid-β (10 µM) | 10 µM | Prevents Aβ-induced increase in TNF-α | TNF-α levels reduced from ~605 pg/ml to baseline (~210 pg/ml) | [8] |

| Primary Rat Astrocytes | Amyloid-β (10 µM) | 10 µM | Prevents Aβ-induced decrease in cell viability | Cell viability restored to control levels | [8] |

| Primary Rat Astrocytes | Amyloid-β (10 µM) | 10 µM | Prevents Aβ-induced increase in p65, COX-2, iNOS expression | Protein expression returned to near-control levels | [8] |

| Human Astrocytes | Interleukin-1β (IL-1β) | 1-10 µM | Inhibits IL-1β-induced pro-inflammatory gene expression | Dose-dependent inhibition of inflammatory pathways | [1][12] |

| RAW264.7 Macrophages | oxLDL (6 µg/ml) | 10 µM | Reduces oxLDL-induced TNF-α and ROS levels | Attenuated via CB2 receptor and inhibition of ERK1/2 and NF-κB | [11] |

Table 2: In Vivo Effects of WIN 55,212-2 on Neuroinflammation

| Animal Model | Insult | WIN 55,212-2 Dosage | Duration | Effect | Outcome | Reference |

| Young F-344 Rats | Chronic LPS Infusion (250 ng/hr) | 0.5 mg/kg/day, i.p. | 3 weeks | Reduced number of activated microglia (OX-6 positive) | Significant reduction in microglial activation in dentate gyrus and CA3 | [13] |

| Young F-344 Rats | Chronic LPS Infusion (250 ng/hr) | 1.0 mg/kg/day, i.p. | 3 weeks | Reduced number of activated microglia (OX-6 positive) | Significant reduction in microglial activation in dentate gyrus and CA3 | [13] |

| Rats | Paclitaxel-induced neuropathy | 1 mg/kg, i.p. | 29 days | Prevented spinal microglial and astrocytic activation | Attenuated early production of spinal IL-1β, IL-6, and TNF-α | [14] |

| Rats | Chronic Unpredictable Mild Stress (CUMS) | 1 mg/kg | 4 weeks | Reduced hippocampal levels of IL-1β, IL-6, TNF-α, COX-2 | Alleviated inflammatory response induced by CUMS | [10] |

| Aged Rats | Age-related inflammation | 2.0 mg/kg/day | N/A | Reduced number of MHC II-immunoreactive microglia | Significant reduction in microglia in dentate gyrus and CA3 regions | [15] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from key studies on WIN 55,212-2.

In Vivo Model: Chronic Neuroinflammation in Rats

This protocol is based on a study investigating the anti-inflammatory properties of WIN 55,212-2 in a rat model of chronic neuroinflammation induced by lipopolysaccharide (LPS).[13]

-

Subjects: Young (3 months old) male F-344 rats.

-

Surgical Procedure:

-

Anesthetize rats and place them in a stereotaxic frame.

-

Implant a cannula into the 4th ventricle.

-

Connect the cannula to an osmotic minipump for continuous infusion.

-

-

Treatment Groups:

-

Control: Artificial cerebrospinal fluid (aCSF) infusion + vehicle injection.

-

LPS: LPS infusion (250 ng/hr) + vehicle injection.

-

LPS + WIN (0.5): LPS infusion + WIN 55,212-2 (0.5 mg/kg/day, i.p.).

-

LPS + WIN (1.0): LPS infusion + WIN 55,212-2 (1.0 mg/kg/day, i.p.).

-

-

Drug Administration: Infusion of LPS or aCSF for 3 weeks. Daily intraperitoneal (i.p.) injections of WIN 55,212-2 or vehicle for 3 weeks.

-

Behavioral Testing (Week 3): Assess spatial memory using the Morris water-maze task.

-

Histological Analysis:

-

After 3 weeks, perfuse rats transcardially with cold saline followed by 4% paraformaldehyde.

-

Remove brains and postfix.

-

Section the brains and perform immunohistochemistry for microglial activation marker (e.g., OX-6 for MHC II) and cannabinoid receptors (CB1).

-

Quantify the number of activated microglia in specific brain regions (e.g., hippocampus).

-

Caption: Experimental workflow for an in vivo chronic neuroinflammation model.

In Vitro Model: Aβ-Induced Inflammation in Astrocytes

This protocol is based on a study examining the protective effects of WIN 55,212-2 on astrocytes challenged with amyloid-beta peptide.[8]

-

Cell Culture:

-

Obtain primary astrocyte cultures from the cerebral cortices of neonatal Wistar rats.

-

Culture cells in DMEM supplemented with 10% fetal bovine serum, antibiotics, and L-glutamine.

-

Grow cells to confluence before experimentation.

-

-

Treatment Protocol:

-

Pre-treat confluent astrocyte cultures with WIN 55,212-2 (10 µM) for 30 minutes.

-

Add aggregated Aβ₁₋₄₂ peptide (10 µM) to the culture medium.

-

Incubate for 24 hours.

-

-

Analytical Methods:

-

Cell Viability: Measure using the MTT assay.

-

Cytokine Measurement: Quantify TNF-α and IL-1β levels in the culture supernatant using specific ELISA kits.

-

Western Blot Analysis:

-

Lyse cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against p65 (NF-κB subunit), COX-2, iNOS, PPAR-γ, and a loading control (e.g., α-tubulin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence system.

-

-

Conclusion and Future Directions

WIN 55,212-2 demonstrates potent anti-inflammatory and neuroprotective effects by modulating key signaling pathways in glial cells. Its ability to act as an agonist at both cannabinoid (CB1/CB2) and PPAR receptors allows it to suppress neuroinflammation through multiple mechanisms, including the inhibition of microglial activation and the blockade of the NF-κB pathway. The quantitative data from both in vitro and in vivo models consistently show a reduction in pro-inflammatory mediators and a protective effect against inflammatory insults.

For drug development professionals, WIN 55,212-2 represents a valuable pharmacological tool and a lead compound for designing novel therapeutics for neurodegenerative diseases. Future research should focus on developing agonists with greater selectivity for the CB2 receptor to minimize the potential psychoactive side effects associated with CB1 receptor activation. Furthermore, exploring the synergistic effects of targeting both cannabinoid and PPAR pathways could lead to the development of more efficacious treatments for diseases with a strong neuroinflammatory component.

References

- 1. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cannabinoid Modulation of Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microglial Endocannabinoid Signalling in AD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]

- 8. WIN 55,212-2, Agonist of Cannabinoid Receptors, Prevents Amyloid β1-42 Effects on Astrocytes in Primary Culture | PLOS One [journals.plos.org]

- 9. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 10. Cannabinoid receptor agonist WIN55212-2 reduces unpredictable mild stress-induced depressive behavior of rats - Zhong - Annals of Translational Medicine [atm.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory property of the cannabinoid agonist WIN-55212-2 in a rodent model of chronic brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 15. Pharmacological manipulation of cannabinoid neurotransmission reduces neuroinflammation associated with normal aging [scirp.org]

The Pharmacology of WIN 55,212-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2 is a potent synthetic cannabinoid agonist that has been instrumental in the study of the endocannabinoid system. As an aminoalkylindole derivative, it is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC)[1]. This potent research tool serves as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high affinity for both[1][2]. Its utility extends to a wide range of preclinical studies, from investigating neuropathic pain and inflammation to exploring its potential in neurodegenerative diseases and cancer[1][3][4]. This technical guide provides an in-depth overview of the pharmacology of WIN 55,212-2, focusing on its binding characteristics, functional activity, and the intricate signaling pathways it modulates.

Core Pharmacological Properties

WIN 55,212-2 is a non-selective cannabinoid receptor agonist, meaning it binds to and activates both CB1 and CB2 receptors with high affinity. It is recognized for its potent analgesic, anti-inflammatory, and neuroprotective effects observed in various animal models[1][5].

Data Presentation: Binding Affinities and Potency

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of WIN 55,212-2 for human cannabinoid receptors.

| Receptor | Binding Affinity (Ki) in nM | Reference Compound | Reference Ki (nM) |

| Human CB1 | 1.9 - 62.3 | Δ⁹-THC | 41 |

| Human CB2 | 3.3 |

Table 1: Binding Affinity of WIN 55,212-2 for Human Cannabinoid Receptors.[1][2][6]